molecular formula C5H11Cl2N3OS B6175144 {5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride CAS No. 2503205-82-9

{5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride

Cat. No.: B6175144
CAS No.: 2503205-82-9
M. Wt: 232.1
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with methylamine. One common method includes the reaction of 1,3,4-thiadiazole-2-thiol with formaldehyde and methylamine under controlled conditions to yield the desired product . The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can have enhanced biological activities .

Scientific Research Applications

Chemistry

In chemistry, {5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The compound’s ability to interact with specific biological targets makes it a valuable tool in drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of {5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole-2-thiol
  • 2-Amino-1,3,4-thiadiazole
  • 5-Methyl-1,3,4-thiadiazole-2-thiol

Uniqueness

Compared to similar compounds, {5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride has a unique combination of functional groups that enhance its biological activity and chemical reactivity. The presence of the methylamino and hydroxymethyl groups allows for a broader range of chemical modifications and interactions with biological targets .

Properties

CAS No.

2503205-82-9

Molecular Formula

C5H11Cl2N3OS

Molecular Weight

232.1

Purity

95

Origin of Product

United States

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